1-[(Thiophen-3-yl)methyl]azetidin-3-ol
Overview
Description
1-[(Thiophen-3-yl)methyl]azetidin-3-ol is a synthetic compound with the molecular formula C8H11NOS and a molecular weight of 169.25 g/mol.
Scientific Research Applications
1-[(Thiophen-3-yl)methyl]azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Preparation Methods
The synthesis of 1-[(Thiophen-3-yl)methyl]azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives and azetidine precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(Thiophen-3-yl)methyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-[(Thiophen-3-yl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
1-[(Thiophen-3-yl)methyl]azetidin-3-ol can be compared with other similar compounds:
Thiophene Derivatives: Compounds like 2-substituted thiophenes and 3-substituted thiophenes share similar structural features but may have different properties and applications.
Azetidine Derivatives: Other azetidine-based compounds, such as azetidine-2-carboxylic acid, have different biological activities and uses.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable subject of study for chemists, biologists, and material scientists alike.
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-8-4-9(5-8)3-7-1-2-11-6-7/h1-2,6,8,10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLXCMLIOGUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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